N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of an ethoxybenzyl group, a trimethylpyrazolyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethoxybenzyl Intermediate: The starting material, 2-ethoxybenzyl chloride, is reacted with an appropriate base, such as sodium hydride, in an organic solvent like dimethylformamide to form the ethoxybenzyl intermediate.
Synthesis of the Trimethylpyrazolyl Intermediate: 3,4,5-trimethyl-1H-pyrazole is synthesized through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Coupling Reaction: The ethoxybenzyl intermediate is then coupled with 6-chloronicotinic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide, to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxybenzyl or trimethylpyrazolyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- N-(2-ethoxybenzyl)-6-(3,4,5-dimethyl-1H-pyrazol-1-yl)nicotinamide
- N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine
Uniqueness
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-5-27-19-9-7-6-8-17(19)12-23-21(26)18-10-11-20(22-13-18)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICJEQRKSMLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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